molecular formula C21H21NO3 B4666902 {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE

Cat. No.: B4666902
M. Wt: 335.4 g/mol
InChI Key: JCCXUSIIDHFTRQ-UHFFFAOYSA-N
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Description

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE is a complex organic compound that features a combination of naphthyl, furan, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE typically involves multi-step organic reactions. One common approach is the coupling of 2-naphthyloxy methyl derivatives with furan and piperidine under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and maintain the reaction environment.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted naphthyl or piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on their activity against specific diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(MORPHOLINO)METHANONE
  • {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PYRROLIDINO)METHANONE
  • {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(AZEPINO)METHANONE

Uniqueness

Compared to similar compounds, {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE stands out due to its specific combination of functional groups. The presence of the piperidine moiety, in particular, imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(naphthalen-2-yloxymethyl)furan-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-21(22-12-4-1-5-13-22)20-11-10-19(25-20)15-24-18-9-8-16-6-2-3-7-17(16)14-18/h2-3,6-11,14H,1,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCXUSIIDHFTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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